5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine: Pivotal Halogen Pattern for HIV-1 NNRTI Potency
The 5,7-dichloro substitution pattern is a critical pharmacophoric element for achieving sub-micromolar antiviral activity in this chemical series. A comprehensive SAR study on 5,7-disubstituted pyrazolo[1,5-a]pyrimidines demonstrated that the 5,7-dichloro derivative (compound 5a) exhibited an EC50 of 0.07 µM against wild-type HIV-1 (IIIB strain) in MT-4 cell culture, coupled with a remarkable selectivity index (SI) of 3,999, making it the most promising analog in the initial evaluation [1].
| Evidence Dimension | Antiviral potency against wild-type HIV-1 (IIIB) in MT-4 cell culture |
|---|---|
| Target Compound Data | 5,7-Dichloro derivative (5a): EC50 = 0.07 µM, SI = 3,999 |
| Comparator Or Baseline | 5,7-Dimethyl derivative (5b): EC50 > 62 µM; 5,7-Dimethoxy derivative (5c): EC50 = 21.4 µM |
| Quantified Difference | ≥300-fold improved potency vs. 5,7-dimethyl analog; ~300-fold improved potency vs. 5,7-dimethoxy analog |
| Conditions | Wild-type HIV-1 (IIIB) in MT-4 cells, MTT method for cytotoxicity (CC50) |
Why This Matters
This data confirms that the 5,7-dichloro substitution is essential for antiviral potency; selecting a generic di-methyl or di-methoxy analog would result in a >300-fold loss in activity, making the 5,7-dichloro pattern a non-negotiable structural requirement for this target class.
- [1] Wang, Y. et al., "Fused heterocyclic compounds bearing bridgehead nitrogen as potent HIV-1 NNRTIs. Part 1: design, synthesis and biological evaluation of novel 5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives," *Bioorganic & Medicinal Chemistry*, 2014, 22(7), 2176-2189. DOI: 10.1016/j.bmc.2014.02.020 View Source
